molecular formula C13H17NO2 B13951357 4-Quinolinone, 1,2,3,4-tetrahydro-7-methoxy-1,3,3-trimethyl- CAS No. 53207-54-8

4-Quinolinone, 1,2,3,4-tetrahydro-7-methoxy-1,3,3-trimethyl-

Cat. No.: B13951357
CAS No.: 53207-54-8
M. Wt: 219.28 g/mol
InChI Key: ROVWVYMZURZPNP-UHFFFAOYSA-N
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Description

4-Quinolinone, 1,2,3,4-tetrahydro-7-methoxy-1,3,3-trimethyl- is a heterocyclic compound that belongs to the quinolinone family. This compound is characterized by its unique structure, which includes a quinoline core with a methoxy group at the 7th position and three methyl groups at the 1st, 3rd, and 3rd positions. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Quinolinone, 1,2,3,4-tetrahydro-7-methoxy-1,3,3-trimethyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-hydroxy-2(1H)-quinolinones with suitable alkylating agents can yield the desired compound . Additionally, domino reactions, which involve multiple steps in a single reaction vessel, have been employed to synthesize this compound efficiently .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-Quinolinone, 1,2,3,4-tetrahydro-7-methoxy-1,3,3-trimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,4-diones, while substitution reactions can produce a variety of functionalized quinolinone derivatives .

Scientific Research Applications

4-Quinolinone, 1,2,3,4-tetrahydro-7-methoxy-1,3,3-trimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Quinolinone, 1,2,3,4-tetrahydro-7-methoxy-1,3,3-trimethyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular processes. For instance, it may act as an inhibitor of certain kinases or enzymes involved in metabolic pathways . The exact mechanism depends on the specific biological context and the derivative being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-Quinolinone, 1,2,3,4-tetrahydro-7-methoxy-1,3,3-trimethyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

53207-54-8

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

7-methoxy-1,3,3-trimethyl-2H-quinolin-4-one

InChI

InChI=1S/C13H17NO2/c1-13(2)8-14(3)11-7-9(16-4)5-6-10(11)12(13)15/h5-7H,8H2,1-4H3

InChI Key

ROVWVYMZURZPNP-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C2=C(C1=O)C=CC(=C2)OC)C)C

Origin of Product

United States

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